Isonitrosoacetone Isonitrosoacetone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13337467
InChI: InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2-
SMILES:
Molecular Formula: C3H5NO2
Molecular Weight: 87.08 g/mol

Isonitrosoacetone

CAS No.:

Cat. No.: VC13337467

Molecular Formula: C3H5NO2

Molecular Weight: 87.08 g/mol

* For research use only. Not for human or veterinary use.

Isonitrosoacetone -

Specification

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
IUPAC Name (1Z)-1-hydroxyiminopropan-2-one
Standard InChI InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2-
Standard InChI Key OVGLVOLWBBGQHS-RQOWECAXSA-N
Isomeric SMILES CC(=O)/C=N\O
Canonical SMILES CC(=O)C=NO
Melting Point 69.0 °C

Introduction

Structural and Molecular Characterization

Isonitrosoacetone, systematically named Propanal, 2-oxo-, 1-oxime, is a colorless to pale yellow liquid with a molecular weight of 87.08 g/mol . Its structure features an oxime group (NOH-\text{NOH}) attached to the carbonyl carbon of acetone, resulting in a planar geometry that influences its reactivity. Key physicochemical properties include a density of 1.1 g/cm31.1\ \text{g/cm}^3, a boiling point of 193C193^\circ\text{C}, and a melting point of 69C69^\circ\text{C} . The compound’s flash point (70.6C70.6^\circ\text{C}) classifies it as flammable, necessitating careful handling .

Table 1: Physicochemical Properties of Isonitrosoacetone

PropertyValue
Molecular FormulaC3H5NO2\text{C}_3\text{H}_5\text{NO}_2
Molecular Weight87.08 g/mol
Density1.1 g/cm³
Boiling Point193°C at 760 mmHg
Melting Point69°C
Flash Point70.6°C
Exact Mass87.032 Da
Polar Surface Area (PSA)49.66 Ų

The oxime group’s electron-withdrawing nature enhances the compound’s stability under acidic conditions, making it suitable for nitrosation reactions .

Synthesis and Industrial Production

The industrial synthesis of isonitrosoacetone involves the nitrosation of acetone using nitrosyl chloride (NOCl\text{NOCl}) in the presence of a neutralizing agent like calcium carbonate (CaCO3\text{CaCO}_3) . The reaction proceeds via electrophilic substitution, where NOCl\text{NOCl} introduces the nitroso group (NO-\text{NO}) to the α-carbon of acetone.

Reaction Optimization

  • Molar Ratio: A ketone-to-NOCl\text{NOCl} ratio of 9:1 to 13:1 maximizes yield (up to 92%) and purity .

  • Temperature: Optimal reaction temperatures range from +15C+15^\circ\text{C} to +30C+30^\circ\text{C}, balancing reaction rate and byproduct formation .

  • Continuous Process: Patent US3201468A describes a continuous industrial method where gaseous NOCl\text{NOCl} is introduced into a stirred suspension of CaCO3\text{CaCO}_3 and acetone. This approach achieves a throughput of 282 g of isonitrosoacetone over 8 hours with 92.3% purity .

Example Synthesis:

  • A suspension of 72 g CaCO3\text{CaCO}_3 in 620 mL acetone reacts with 72 g liquid NOCl\text{NOCl} at 1720C17-20^\circ\text{C} for 4 hours.

  • Filtration removes residual solids, and evaporation under reduced pressure yields 93 g crude product .

Pharmacological Applications

Isonitrosoacetone (referred to as MINA in pharmacological contexts) demonstrates efficacy in reactivating acetylcholinesterase (AChE) inhibited by organophosphate nerve agents . A 2011 kinetic study by Worek and Thiermann revealed that MINA restores AChE activity by displacing the organophosphate moiety, with a second-order reactivation rate constant (krk_r) of 0.15 min1 mM10.15\ \text{min}^{-1}\ \text{mM}^{-1} .

Therapeutic Implications

  • Nerve Agent Countermeasures: In guinea pigs, MINA increased survival rates by 80% following exposure to sarin, highlighting its potential as a post-exposure therapy .

  • Comparative Efficacy: MINA outperforms traditional oximes like pralidoxime in penetrating the blood-brain barrier, enabling central nervous system AChE reactivation .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves/clothing
Eye DamageH319Use safety goggles
Respiratory IrritationH335Ensure adequate ventilation

Industrial and Research Applications

Beyond pharmacology, isonitrosoacetone serves as a precursor in organic synthesis:

  • Nitrosation Reactions: Used to produce α-isonitrosoketones, intermediates in dyes and agrochemicals .

  • Coordination Chemistry: Forms complexes with transition metals, enabling catalytic applications.

Environmental and Regulatory Considerations

Isonitrosoacetone is classified as non-hazardous for transportation but requires disposal via licensed waste management facilities . Regulatory frameworks like REACH exempt it from registration due to production volumes below threshold limits .

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